2-Hydroxymethyl-6-phenylpyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-phenylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-9-11-7-4-8-12(13-11)10-5-2-1-3-6-10/h1-8,14H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRZBIMBCUEUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60443974 | |
| Record name | 2-Hydroxymethyl-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
162614-73-5 | |
| Record name | 2-Hydroxymethyl-6-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60443974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Hydroxymethyl 6 Phenylpyridine and Its Derivatives
Direct Synthesis Approaches
Direct synthesis methods aim to construct the target molecule from simpler, non-heterocyclic precursors or by directly introducing the key functional groups onto the pyridine (B92270) ring.
Organometallic reagents are pivotal in the direct construction of the 2-Hydroxymethyl-6-phenylpyridine skeleton. One common approach involves the addition of an organometallic phenyl source to a substituted pyridine. For instance, the reaction of phenyllithium (B1222949) with pyridine produces a 1,2-dihydro-2-phenylpyridyllithium intermediate. cdnsciencepub.com This adduct can then react with an appropriate electrophile to install the hydroxymethyl group or a precursor. Similarly, Grignard reagents can be employed to introduce the phenyl group onto the pyridine ring, followed by a subsequent hydroxymethylation step.
A more recent and direct method involves the visible light-induced photoredox catalysis for the hydroxymethylation of pyridine N-oxides. acs.org This innovative approach utilizes methanol (B129727) as the hydroxymethyl source, reacting with a pyridine N-oxide substrate in the presence of a photocatalyst and an acid. This reaction proceeds under mild conditions and allows for the direct, one-step synthesis of 2-hydroxymethylated pyridines from their corresponding N-oxides, which can be an efficient route for substrates like 6-phenylpyridine N-oxide. acs.org
Table 1: Photoredox Hydroxymethylation of Pyridine N-Oxides acs.org
| Substrate | Catalyst (mol %) | Acid (mol %) | Solvent | Light Source | Product | Yield |
|---|---|---|---|---|---|---|
| Pyridine N-Oxide Derivative | Thioxanthone (TX) (10) | Triflic Acid (TfOH) (20) | Methanol | 404 nm LEDs | 2-Hydroxymethylpyridine Derivative | Varies |
Functional Group Interconversion and Derivatization Strategies
These strategies rely on modifying a pre-existing 6-phenylpyridine scaffold that already contains a suitable functional group at the 2-position, which can be converted into the desired hydroxymethyl group.
A widely used synthetic strategy is the reduction of a carboxylate ester group to a primary alcohol. In this context, a precursor such as methyl 6-phenylpyridine-2-carboxylate can be reduced to yield this compound. This transformation is typically achieved with high efficiency using hydride-reducing agents. Lithium borohydride (B1222165) (LiBH₄) in a solvent like tetrahydrofuran (B95107) (THF) is effective for this purpose. clockss.org Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, although they may require more stringent anhydrous conditions. vanderbilt.edu
Table 2: Common Reagents for Ester to Alcohol Reduction
| Reagent | Typical Solvent | Key Considerations |
|---|---|---|
| Lithium Borohydride (LiBH₄) | Tetrahydrofuran (THF), Ethanol (B145695) | Milder than LiAlH₄, good selectivity. clockss.org |
| Lithium Aluminum Hydride (LiAlH₄) | Tetrahydrofuran (THF), Diethyl Ether | Very powerful, non-selective, reacts violently with water. vanderbilt.edu |
Selective oxidation and reduction reactions are crucial for both the synthesis and derivatization of this compound.
In a synthetic context, the reduction of a corresponding aldehyde, 2-formyl-6-phenylpyridine, provides a direct route to the target alcohol. escholarship.org This reduction can be accomplished using mild reducing agents like sodium borohydride (NaBH₄) in an alcoholic solvent.
Conversely, the hydroxymethyl group of the target compound is a versatile handle for further derivatization through oxidation. It can be selectively oxidized to the corresponding aldehyde (2-formyl-6-phenylpyridine) using reagents like manganese dioxide (MnO₂), or further oxidized to the carboxylic acid (6-phenylpyridine-2-carboxylic acid) with stronger oxidizing agents.
Another key reduction methodology in related synthetic schemes is the deoxygenation of pyridine N-oxides. acs.org Pyridine N-oxides are often used to control the regioselectivity of other reactions, and their subsequent reduction back to the parent pyridine is a necessary step. This can be achieved using various reagents, including trivalent phosphorus compounds or certain metal-catalytic systems. acs.orgabertay.ac.uk
Cross-Coupling Reactions in Pyridine Synthesis
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon bonds, particularly for creating biaryl structures.
The Suzuki-Miyaura cross-coupling reaction is exceptionally well-suited for the synthesis of this compound. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organic halide. researchgate.net
The most common strategy involves the reaction of a 6-halopyridine derivative, such as 2-hydroxymethyl-6-bromopyridine, with phenylboronic acid. This approach builds the C-C bond directly to form the 6-phenylpyridine core. The reaction is carried out in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. organic-chemistry.orggoogle.com The versatility of the Suzuki-Miyaura reaction allows for a wide range of substituted phenylboronic acids to be used, providing access to a diverse library of 6-aryl-2-hydroxymethylpyridine derivatives. Challenges can arise with nitrogen-containing heterocycles, which can sometimes inhibit the catalyst, but highly active catalyst systems have been developed to overcome these issues. organic-chemistry.orgbeilstein-journals.org
A patent describes a similar reaction for a related compound, where 2-acetyl-6-bromopyridine (B57736) is coupled with phenylboronic acid using tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base in toluene. google.com This protocol is directly applicable to the synthesis of this compound.
Table 3: Example Suzuki-Miyaura Reaction Conditions google.com
| Pyridine Substrate | Boronic Acid | Catalyst | Base | Solvent |
|---|---|---|---|---|
| 2-Hydroxymethyl-6-bromopyridine | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene |
Cyclization and Condensation Reactions for Pyridine Ring Formation
The formation of the core pyridine ring is a critical step in the synthesis of this compound. Several classical and modified cyclization reactions are employed to construct the 2,6-disubstituted pyridine skeleton.
Key strategies include the renowned Kröhnke and Bohlmann-Rahtz pyridine syntheses, as well as Chichibabin-type reactions. The Kröhnke synthesis generates highly functionalized pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. wikipedia.org It proceeds through a Michael addition followed by ring closure and aromatization. wikipedia.org This method is particularly adaptable for combinatorial chemistry, allowing for diverse substitutions on the pyridine ring. acs.org
The Bohlmann-Rahtz synthesis offers another route, typically involving the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration to yield a substituted pyridine. wikipedia.orgjk-sci.com Modifications to this method have made it more efficient, allowing for one-pot syntheses under milder conditions, for example, by using acetic acid or an ion-exchange resin as a catalyst to lower the reaction temperature. organic-chemistry.orgthieme-connect.com
A notable vapor-phase cyclization method, analogous to the Chichibabin reaction, has been developed for synthesizing 2-methyl-6-phenylpyridine (B1362071). This single-step process involves reacting acetophenone, acetone, formaldehyde, and ammonia (B1221849) over molecular sieve catalysts. rsc.org The resulting 2-methyl-6-phenylpyridine can then be a precursor for hydroxymethylation.
| Pyridine Synthesis Method | Key Reactants | General Description | Citation |
| Kröhnke Pyridine Synthesis | α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls | Michael addition followed by ammonium (B1175870) acetate-promoted ring closure and aromatization. | wikipedia.orgacs.org |
| Bohlmann-Rahtz Synthesis | Enamines, Ethynylketones | Condensation to an aminodiene intermediate, followed by heat-induced cyclodehydration. | wikipedia.orgjk-sci.comorganic-chemistry.org |
| Chichibabin-type Synthesis | Acetophenone, Acetone, Formaldehyde, Ammonia | Vapor-phase cyclization over molecular sieve catalysts to yield 2-methyl-6-phenylpyridine. | rsc.org |
Multicomponent reactions (MCRs) have emerged as a highly efficient and atom-economical strategy for the one-pot synthesis of complex, highly substituted pyridines. bohrium.com These reactions are valued for their operational simplicity and ability to generate molecular diversity from readily available starting materials. bohrium.comrsc.org
Several MCR protocols can be adapted to produce the pyridine skeleton. For instance, a one-pot reaction of 1,3-dicarbonyl compounds, aromatic aldehydes, malononitrile, and an alcohol can yield functionalized pyridines under mild, base-catalyzed conditions. rsc.org Another approach utilizes the reaction of aldehydes, malononitrile, and thiophenol with a reusable solid base catalyst like hydrotalcite. growingscience.com A three-component reaction involving ynals, isocyanates, and amines also provides access to highly decorated pyridine derivatives without the need for metal catalysts. organic-chemistry.org The versatility of these methods allows for the strategic introduction of phenyl and precursor functional groups that can be converted to a hydroxymethyl group.
| MCR Approach | Components | Catalyst/Conditions | Key Features | Citation |
| Four-Component Reaction | 1,3-Dicarbonyls, Aromatic Aldehydes, Malononitrile, Alcohol | NaOH, mild conditions | Forms four new bonds chemo- and regioselectively. | rsc.org |
| Three-Component Reaction | Aldehydes, Malononitrile, Thiophenol | Mg-Al hydrotalcite (solid base) | Heterogeneous, reusable catalyst. | growingscience.com |
| Three-Component Reaction | Ynals, Isocyanates, Amines | DIPEA (organic base), THF | Metal-free, high regioselectivity. | organic-chemistry.org |
| Microwave-Assisted MCR | Aldehydes, 3-Aryl-3-oxopropanenitrile, 2-Acetylpyridine, Ammonium Acetate | Microwave heating, water | Diversity-oriented synthesis of bipyridines and polyarylpyridines. | acs.org |
Biocatalytic Approaches for Hydroxymethylated Pyridines
Biocatalysis presents a green and sustainable alternative to traditional chemical synthesis for producing hydroxymethylated pyridines. rsc.org This approach utilizes whole-cell biocatalysts or isolated enzymes to perform selective oxidation reactions under mild conditions. ethz.ch
A significant development in this area is the use of recombinant microbial whole cells, such as E. coli, expressing monooxygenase enzymes to hydroxylate methyl groups on pyridine rings. rsc.orgethz.ch Specifically, xylene monooxygenase (XMO) from Pseudomonas putida has been successfully used to catalyze the oxidation of the methyl groups of 2,6-lutidine (2,6-dimethylpyridine) to afford 2,6-bis(hydroxymethyl)pyridine. ethz.ch The reaction proceeds sequentially, first forming 6-methyl-2-pyridinemethanol, which is an intermediate on the pathway to the di-hydroxymethylated product. ethz.ch This biocatalytic route is a one-pot process that can achieve high product titers, offering a simpler and more environmentally friendly alternative to multi-step chemical methods that often require harsh oxidizing and reducing agents. rsc.orgethz.ch The same enzymatic system could theoretically be applied to 2-methyl-6-phenylpyridine to achieve selective hydroxymethylation.
A patent has also been filed for an enzymatic method to prepare 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using a multicomponent xylene monooxygenase, highlighting the industrial interest in these biocatalytic processes. google.com
General Functionalization of Pyridine and Phenyl Rings
Once the this compound core is synthesized, its constituent parts can be further modified to create a range of derivatives.
The hydroxymethyl group is a versatile handle for further reactions. It can be oxidized to form the corresponding carboxylic acid or aldehyde and can be substituted with other functional groups. For instance, ester groups introduced via methods like Stille cross-coupling can be reduced to provide the hydroxymethyl functionality. acs.org
The phenyl ring can also be modified. A common transformation is its reduction to a cyclohexyl group under specific catalytic hydrogenation conditions. More targeted functionalization can be achieved through directed metallation. For example, the use of TMPMgCl·LiCl in the presence of a Lewis acid like BF₃·OEt₂ directs magnesiation to the C6 position of the pyridine ring of 2-phenylpyridine (B120327), while in the absence of the Lewis acid, metallation occurs at the ortho-position of the phenyl ring. uni-muenchen.de This allows for the regioselective introduction of various electrophiles.
Chemical Transformations and Reactivity of 2 Hydroxymethyl 6 Phenylpyridine
Reactions Involving the Hydroxymethyl Moiety
The primary alcohol of the hydroxymethyl group is a key site for chemical modification, allowing for oxidation, substitution, and derivatization reactions.
Oxidation: The hydroxymethyl group can be readily oxidized to form the corresponding aldehyde or, with stronger oxidizing agents, the carboxylic acid. The oxidation to 2-Carboxy-6-phenylpyridine is a common transformation. Typical reagents used for this purpose include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).
Conversion to Halides: The hydroxyl group can be substituted by a halogen atom to form a halomethyl derivative. For instance, conversion to the corresponding alkyl iodide can be achieved via the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and iodine. A similar transformation has been demonstrated on other hydroxymethyl pyridine (B92270) derivatives. rsc.org These halogenated intermediates are valuable for subsequent nucleophilic substitution and cross-coupling reactions.
Esterification and Etherification: As a primary alcohol, the hydroxymethyl group undergoes standard esterification reactions with acyl chlorides or carboxylic acids to form esters. rsc.org For example, reaction with acetyl chloride would yield 2-(acetoxymethyl)-6-phenylpyridine. Similarly, etherification can be achieved, for instance, through a Williamson ether synthesis by first converting the alcohol to its alkoxide with a strong base followed by reaction with an alkyl halide.
| Reaction Type | Reagent(s) | Product |
| Oxidation | Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃) | 2-Carboxy-6-phenylpyridine |
| Halogenation (Appel) | Triphenylphosphine (PPh₃), Iodine (I₂) | 2-(Iodomethyl)-6-phenylpyridine |
| Esterification | Acetyl chloride or Benzoic acid | 2-(Acetoxymethyl)-6-phenylpyridine or 2-(Benzoyloxymethyl)-6-phenylpyridine |
| Etherification | 1. Sodium hydride (NaH) 2. Alkyl halide (e.g., CH₃I) | 2-(Methoxymethyl)-6-phenylpyridine |
Reactivity of the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic, enabling reactions such as quaternization and N-oxide formation.
Quaternization: The nitrogen atom can be alkylated by treatment with alkyl halides, leading to the formation of a quaternary pyridinium (B92312) salt. nih.govrsc.org This transformation not only alters the electronic properties of the pyridine ring, making it more electron-deficient, but also introduces a positive charge. nih.gov Quaternization has been used as a strategy to activate the pyridine ring for subsequent dearomatization reactions. rsc.orgrsc.org
N-Oxide Formation: Oxidation of the pyridine nitrogen with reagents like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) yields the corresponding 2-Hydroxymethyl-6-phenylpyridine N-oxide. The formation of an N-oxide significantly modifies the reactivity of the pyridine ring system. It increases the electron density at the 4-position, making it more susceptible to both electrophilic and nucleophilic attack, and it can direct electrophilic substitution towards the phenyl ring. abertay.ac.ukacs.org
| Reaction Type | Reagent(s) | Product |
| Quaternization | Methyl iodide (CH₃I) | 1-Methyl-2-(hydroxymethyl)-6-phenylpyridinium iodide |
| N-Oxide Formation | meta-Chloroperoxybenzoic acid (m-CPBA) | This compound N-oxide |
Electrophilic and Nucleophilic Substitutions on Aromatic Rings
The presence of two aromatic systems, the electron-deficient pyridine ring and the phenyl ring, allows for a range of substitution reactions, though the reactivity is heavily influenced by the substituents already present.
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. uoanbar.edu.iq Any substitution typically occurs under vigorous conditions and is directed to the 3- and 5-positions. uoanbar.edu.iq For this compound, the positions available for electrophilic attack on the pyridine ring are C3, C4, and C5.
A more common pathway for electrophilic substitution involves the N-oxide derivative. Nitration of 2-phenylpyridine (B120327) N-oxide, for example, occurs preferentially on the phenyl ring, primarily at the meta-position, rather than on the pyridine ring itself. abertay.ac.ukresearchgate.net This is because the pyridinium ion or N-oxide group strongly deactivates the attached phenyl ring and directs incoming electrophiles to the meta position. Direct nitration of 2-phenylpyridine also shows a preference for the meta-position of the phenyl ring. researchgate.net
Nucleophilic Aromatic Substitution: In contrast to its resistance to electrophilic attack, the pyridine ring is activated towards nucleophilic substitution, particularly at the 2-, 4-, and 6-positions. uoanbar.edu.iqyoutube.com In this compound, the 2- and 6-positions are already substituted. For a nucleophilic substitution to occur on the ring, a good leaving group would need to be present, typically at the 4-position. If a derivative such as 4-chloro-2-hydroxymethyl-6-phenylpyridine were used, a nucleophile could displace the chloride.
A classic example of nucleophilic substitution on pyridines that does not require a pre-installed leaving group is the Chichibabin reaction, which involves amination with sodium amide (NaNH₂). This reaction typically occurs at the 2- or 4-position.
| Reaction Type | Ring System | Position(s) of Attack | Conditions / Comments |
| Electrophilic Substitution (e.g., Nitration) | Pyridine | C3 / C5 | Generally requires harsh conditions due to deactivation. |
| Electrophilic Substitution (e.g., Nitration) | Phenyl (via N-Oxide) | C3' (meta) | N-oxide directs substitution to the meta-position of the phenyl ring. abertay.ac.ukresearchgate.net |
| Nucleophilic Substitution | Pyridine | C4 | Requires a derivative with a good leaving group at this position. youtube.com |
Coordination Chemistry and Ligand Design with 2 Hydroxymethyl 6 Phenylpyridine
Ligand Design Principles and Chelation Modes
The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. 2-Hydroxymethyl-6-phenylpyridine incorporates several key features that make it an effective ligand. The pyridine (B92270) ring provides a nitrogen atom with a lone pair of electrons, a classic donor site for coordination to metal ions. The hydroxymethyl group introduces an oxygen donor, and the phenyl group offers a site for potential C-H bond activation, leading to different coordination behaviors.
The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. byjus.com this compound can function as either a monodentate or a bidentate ligand.
Monodentate Coordination: In its simplest coordination mode, the ligand can act as a monodentate ligand, binding to a metal center solely through the nitrogen atom of the pyridine ring. researchgate.netlibretexts.org This type of interaction is common for simple pyridine-based ligands. libretexts.org
A more advanced coordination mode involves cyclometallation, a process where a ligand reacts with a metal center to form a metallacycle that includes a direct metal-carbon bond. For this compound, this typically involves the coordination of the pyridine nitrogen atom followed by the activation of a C-H bond on the ortho-position of the phenyl ring. This results in the formation of a stable five-membered ring structure, often referred to as a C^N pincer ligand.
This cyclometallation is a well-established strategy for creating highly stable organometallic complexes. scispace.comnih.gov The reaction is common with transition metals like palladium(II), platinum(II), and gold(III). scispace.comnih.govrsc.org The process can be induced thermally or, in some cases, photochemically, providing milder reaction conditions. nih.gov The resulting cyclometalated complexes often exhibit unique photophysical and catalytic properties.
Synthesis and Spectroscopic Characterization of Transition Metal Complexes
The versatile coordination behavior of this compound and its parent compound, 2-phenylpyridine (B120327) (ppy), has led to the synthesis of a wide array of transition metal complexes.
Palladium(II) and platinum(II) are d⁸ metal ions that readily form square-planar complexes. The synthesis of cyclometalated Pd(II) and Pt(II) complexes with 2-phenylpyridine derivatives is well-documented. A common synthetic route involves the reaction of the ligand with a metal salt like K₂[PtCl₄] or PdCl₂. scispace.comnih.gov For instance, reacting 2-phenylpyridine (Hppy) with PdCl₂ can yield a binuclear complex, [Pd₂(µ-barb-κN,O)₂(ppy-κN,C)₂], in the presence of a barbiturate (B1230296) salt. scispace.com Similarly, Pt(II) complexes can be synthesized from precursors like [PtCl₂(NCPh)₂] or by heating K₂[PtCl₄] with the ligand. nih.govrsc.org
These complexes are typically characterized by a combination of spectroscopic techniques. In ¹H NMR spectroscopy, the coordination and cyclometallation can be observed by shifts in the signals of the pyridine and phenyl protons. Infrared (IR) spectroscopy can identify characteristic bands for the metal-ligand bonds. X-ray crystallography provides definitive structural confirmation. scispace.comrsc.org
Table 1: Spectroscopic Data for Representative Cyclometalated Platinum(II) Complexes
| Complex | ¹H NMR (δ, ppm) | Key IR Bands (cm⁻¹) | Reference |
|---|---|---|---|
| Pt(DPP)(acac) | Phenyl & Pyridyl protons | Not specified | rsc.org |
| Pt(BPP)(acac) | Phenyl & Pyridyl protons | Not specified | rsc.org |
Gold(III) also forms stable, square-planar cyclometalated complexes with 2-phenylpyridine-type ligands. rsc.orgnih.gov The synthesis of these complexes can be more challenging than for Pd(II) or Pt(II). One successful strategy is transmetalation, where a pre-formed organomercury(II) or organopalladium(II) complex of the ligand is reacted with a gold(III) salt. nih.gov Direct auration using HAuCl₄ is also possible, sometimes facilitated by microwave irradiation or catalysis. nih.govrsc.org
A series of Au(III) complexes with 2-phenylpyridine and various thiolate ligands have been synthesized and characterized. rsc.org X-ray crystallography of these complexes confirms the expected square-planar geometry around the gold center, with the soft carbon and sulfur donors typically arranged cis to each other. rsc.org
Table 2: Characterization of a 2-Phenylpyridine Gold(III) Complex
| Complex | Formula | Key Structural Feature | Characterization Methods | Reference |
|---|
The coordination chemistry of lanthanide ions differs significantly from that of the d-block transition metals. Lanthanides are hard Lewis acids and prefer to coordinate with hard donors like oxygen and nitrogen. niscpr.res.insciencepublishinggroup.com With a ligand like this compound, lanthanide ions would primarily bind to the nitrogen of the pyridine and the oxygen of the hydroxymethyl group, acting as an N,O-bidentate chelate. niscpr.res.inmdpi.com
Synthesis of lanthanide complexes typically involves reacting a hydrated lanthanide(III) chloride or nitrate (B79036) salt with the ligand in a suitable solvent like ethanol (B145695) or methanol (B129727). niscpr.res.insciencepublishinggroup.com The resulting complexes often incorporate solvent molecules or counter-ions into the coordination sphere to satisfy the high coordination numbers (typically 8 or 9) favored by lanthanides. niscpr.res.insciencepublishinggroup.com Characterization relies on elemental analysis, molar conductance, and spectroscopic methods like IR, ¹H NMR, and mass spectrometry. niscpr.res.in For paramagnetic lanthanide ions, NMR spectra can be complex, but for diamagnetic ions like La(III), it remains a powerful tool. Emission spectroscopy is particularly important for characterizing complexes of fluorescent lanthanides like Eu(III) and Tb(III). niscpr.res.in
Other Transition Metal Systems
The versatility of this compound as a ligand extends beyond commonly studied metals to a range of other transition metal systems, including iron, manganese, cobalt, iridium, and zinc. The ligand typically acts as a bidentate chelating agent, coordinating through the nitrogen atom of the pyridine ring and the deprotonated oxygen of the hydroxymethyl group. This N,O-coordination creates a stable six-membered ring, influencing the geometry and reactivity of the resulting complex.
Investigations into iron and manganese complexes have also been undertaken, exploring the coordination chemistry of this compound with these first-row transition metals. escholarship.org For zinc(II), which has a filled d-shell ([Ar] 3d¹⁰), complexes tend to adopt highly symmetrical tetrahedral or octahedral geometries. wikipedia.org The coordination with this compound is expected to follow this trend, leading to stable, often colorless complexes. wikipedia.org
A distinct coordination mode is observed in half-sandwich iridium(III) complexes. nih.gov In these systems, the ligand undergoes cyclometalation, forming a C,N-chelate. nih.gov The complex adopts a pseudo-octahedral "piano-stool" configuration, where the iridium is bonded to the pyridine nitrogen and a carbon atom from the phenyl ring. nih.gov The hydroxymethyl group in these specific complexes is not directly involved in the primary coordination to the metal but serves as a functional substituent on the core 2-phenylpyridine ligand framework. nih.gov
| Metal Ion | Oxidation State | Typical Coordination Mode | Observed/Proposed Geometry | Reference |
|---|---|---|---|---|
| Cobalt | +2 | Bidentate (N,O) | Octahedral | mdpi.com |
| Iron | +2, +3 | Bidentate (N,O) | Not specified | escholarship.org |
| Manganese | +2 | Bidentate (N,O) | Not specified | escholarship.org |
| Zinc | +2 | Bidentate (N,O) | Tetrahedral or Octahedral | wikipedia.org |
| Iridium | +3 | Bidentate (C,N) (cyclometalated) | Pseudo-octahedral ("Piano-stool") | nih.gov |
Structural Elucidation of Coordination Complexes
Single Crystal X-ray Diffraction Studies
For half-sandwich organometallic complexes, such as those with iridium(III), XRD studies confirm the expected pseudo-octahedral "piano-stool" geometry. nih.gov In this arrangement, the metal is coordinated to a cyclopentadienyl-type ligand that occupies three coordination sites, the bidentate C,N-cyclometalated 2-phenylpyridine ligand, and a monodentate ligand like chloride. nih.gov Although a crystal structure for the specific this compound iridium complex has not been detailed, data from closely related isomers, such as [(η⁵-Cp*)Ir(2-(2′-fluorophenyl)pyridine)Cl], provide a clear model for this structural class. nih.gov The Ir-N and Ir-C bond lengths in these structures are typically around 2.05 Å and 2.01 Å, respectively, confirming the strong chelate effect of the cyclometalated ligand. nih.gov
For complexes with other transition metals where the ligand binds in an N,O-bidentate fashion, XRD analysis would be crucial to confirm the coordination geometry, which is often predicted to be octahedral or tetrahedral based on spectroscopic and magnetic data. wikipedia.orgdocbrown.info These studies would reveal the precise bond angles of the six-membered chelate ring and how intermolecular forces, such as hydrogen bonding involving the non-coordinated hydroxyl hydrogen or the phenyl rings, influence the crystal packing. researchgate.net
| Parameter | [(η⁵-Cp*)Ir(2-(2′-fluorophenyl)pyridine)Cl] | Reference |
|---|---|---|
| Chemical Formula | C₂₁H₂₀ClFNIr | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| Ir-N Bond Length (Å) | 2.053(3) | nih.gov |
| Ir-C Bond Length (Å) | 2.013(4) | nih.gov |
| Ir-Cl Bond Length (Å) | 2.4111(10) | nih.gov |
| N-Ir-C Angle (°) | 79.44(14) | nih.gov |
Solution-State Structural Characterization (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and behavior of this compound complexes in solution. ¹H and ¹³C NMR spectra provide detailed information about the ligand environment upon coordination to a metal center.
In the ¹H NMR spectrum of the free ligand, distinct signals are expected for the protons of the pyridine ring, the phenyl ring, and the hydroxymethyl group. Based on data for related compounds like 2-phenylpyridine and 2-(hydroxymethyl)pyridine, the pyridine protons would appear in the aromatic region (δ 7.0-8.7 ppm), with the proton adjacent to the nitrogen being the most downfield. chemicalbook.comrsc.org The phenyl protons would also resonate in this region, while the methylene (B1212753) protons of the -CH₂OH group would appear as a singlet further upfield, typically around δ 4.7 ppm. chemicalbook.com
Upon coordination to a metal center, significant shifts in the NMR signals are observed. The coordination of the pyridine nitrogen to an electron-deficient metal causes a deshielding effect, resulting in a downfield shift (Δcoord > 0) of the pyridine proton signals. researchgate.net This shift is a key indicator that complexation has occurred through the nitrogen atom. For instance, in half-sandwich iridium(III) complexes, hydrolysis of a chloride ligand can be monitored by NMR, as it causes changes in the chemical environment and thus the shifts of the ligand protons. nih.gov The stability of the complex in solution can be assessed by observing whether the signals remain sharp and well-defined over time. researchgate.net
| Proton Environment | Free Ligand (Approx. Range) | Coordinated Ligand (General Trend) | Reference |
|---|---|---|---|
| Pyridine H (α to N) | ~8.5 - 8.7 | Downfield shift (deshielded) | rsc.orgresearchgate.net |
| Other Pyridine H | ~7.1 - 7.7 | Downfield shift | rsc.orgresearchgate.net |
| Phenyl H | ~7.4 - 8.0 | Variable shifts depending on coordination | rsc.org |
| -CH₂- (hydroxymethyl) | ~4.7 | Shift depends on O-coordination | chemicalbook.com |
Conformational Analysis and Steric Effects in Complex Formation
The conformational flexibility of the this compound ligand and the steric bulk of its phenyl group are critical factors that influence the structure and stability of its metal complexes. The C-C bond connecting the pyridine and phenyl rings allows for rotation, while the hydroxymethyl group can also adopt various orientations. However, upon coordination to a metal, the ligand's conformational freedom is significantly reduced as it adopts a more rigid structure to satisfy the geometric requirements of the metal center. ualberta.ca
The steric hindrance imposed by the phenyl group plays a crucial role in dictating the final geometry of the complex. This effect is particularly evident when other bulky ligands are present in the coordination sphere. The phenyl substituent can clash with adjacent ligands, influencing their orientation and potentially leading to distorted geometries. nsf.gov This steric pressure can affect the stability of the complex and may favor the formation of one isomer over another. For example, in cobalt-catalyzed reactions, the regioselectivity is often governed by a combination of the coordination abilities of the directing groups and steric effects.
Theoretical and Computational Investigations of 2 Hydroxymethyl 6 Phenylpyridine Systems
Density Functional Theory (DFT) Applications
Electronic Structure and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The electronic structure of a molecule governs its chemical behavior. DFT calculations are used to determine the distribution of electrons and the energies of molecular orbitals. Central to this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are key to understanding a molecule's reactivity. ossila.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides information about the molecule's kinetic stability, chemical reactivity, and the energy required for its lowest electronic excitation. ossila.comnih.gov A smaller gap generally suggests higher reactivity. For pyridine (B92270) derivatives, the HOMO and LUMO are typically distributed across the π-system of the aromatic rings. irjweb.com DFT calculations can precisely map the spatial distribution of these orbitals on the 2-Hydroxymethyl-6-phenylpyridine framework, identifying regions susceptible to electrophilic or nucleophilic attack.
Table 1: Key Parameters from HOMO-LUMO Analysis
| Parameter | Description | Significance |
|---|---|---|
| EHOMO (Energy of HOMO) | Energy of the highest occupied molecular orbital. | Indicates electron-donating ability; related to ionization potential. |
| ELUMO (Energy of LUMO) | Energy of the lowest unoccupied molecular orbital. | Indicates electron-accepting ability; related to electron affinity. |
| ΔE (HOMO-LUMO Gap) | Energy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO). | Correlates with chemical stability, reactivity, and optical properties. |
Geometrical Optimization and Conformational Studies
Before electronic properties can be accurately calculated, the most stable three-dimensional structure of the molecule must be determined. Geometrical optimization is a computational process that finds the minimum energy conformation of a molecule. For a flexible molecule like this compound, which has rotational freedom around the C-C bond connecting the phenyl and pyridine rings and around the C-C and C-O bonds of the hydroxymethyl group, this is particularly important.
Conformational analysis involves systematically exploring the potential energy surface to identify all stable conformers and the energy barriers between them. su.se The relative orientation (dihedral angle) of the phenyl and pyridine rings is a key factor, as it is influenced by a balance between steric hindrance and the desire for π-system conjugation. researchgate.net The conformation of the hydroxymethyl group is also critical, as it can form intramolecular hydrogen bonds with the pyridine nitrogen, which would significantly stabilize certain geometries. DFT calculations can predict bond lengths, bond angles, and dihedral angles for the most stable conformer(s) with high accuracy. researchgate.net
Table 2: Parameters from Geometrical Optimization
| Parameter | Description |
|---|---|
| Bond Lengths (Å) | The equilibrium distance between the nuclei of two bonded atoms (e.g., C-C, C-N, C-O, O-H). |
| Bond Angles (°) | The angle formed between three connected atoms. |
| Dihedral Angles (°) | The angle between two intersecting planes, used to define the molecular conformation (e.g., the twist between the phenyl and pyridine rings). |
| Total Energy (Hartree) | The calculated total electronic energy of the optimized geometry. |
Energetics and Reaction Mechanism Simulations
DFT is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could include simulating reactions such as the oxidation of the hydroxymethyl group. Computational studies can map the entire reaction pathway from reactants to products, identifying transition states (the energy maxima along the reaction coordinate) and intermediates. uni-muenchen.defaccts.de
By calculating the energies of reactants, products, intermediates, and transition states, key thermodynamic and kinetic parameters like reaction enthalpies (ΔH) and activation energies (Ea) can be determined. This information reveals whether a reaction is favorable (exothermic or endothermic) and how fast it is likely to proceed. Such simulations are invaluable for understanding reaction selectivity and for designing new synthetic pathways. faccts.de
Natural Bond Orbital (NBO) and Atoms in Molecules (AIM) Analysis
To gain deeper insight into bonding and intermolecular interactions, DFT results are often further analyzed using methods like Natural Bond Orbital (NBO) and Atoms in Molecules (AIM).
Natural Bond Orbital (NBO) analysis translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation. nih.govanu.edu.au NBO analysis quantifies interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these donor-acceptor interactions provides a measure of their strength. core.ac.uk For this compound, NBO analysis can quantify hyperconjugative effects and potential intramolecular hydrogen bonding between the hydroxymethyl proton and the pyridine nitrogen lone pair. derpharmachemica.com
The Quantum Theory of Atoms in Molecules (AIM) , developed by Richard Bader, analyzes the topology of the electron density (ρ) to define atoms and the bonds between them. nih.gov The analysis focuses on critical points in the electron density where the gradient is zero. A bond critical point (BCP) found between two nuclei indicates a chemical bond. The properties at the BCP, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the bond. nih.gov AIM can be used to characterize the C-C, C-N, and potential intramolecular hydrogen bonds within this compound.
Table 3: Outputs from NBO and AIM Analyses
| Analysis Type | Key Parameter | Information Provided |
|---|---|---|
| NBO | Natural Atomic Charges | Distribution of electronic charge on each atom. |
| Second-Order Perturbation Energy (E(2)) | Energy of donor-acceptor (hyperconjugative) interactions between orbitals. Quantifies intramolecular hydrogen bond strength. | |
| AIM | Electron Density at BCP (ρ(r)) | Value correlates with the strength of the chemical bond. |
| Laplacian of Electron Density at BCP (∇²ρ(r)) | Sign indicates the type of interaction (negative for covalent, positive for ionic/hydrogen bonds). |
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)
DFT calculations can predict various spectroscopic properties, with vibrational spectroscopy (Infrared and Raman) being among the most common. A frequency calculation performed on an optimized geometry yields the harmonic vibrational frequencies and their corresponding IR intensities and Raman activities. nih.gov
The calculated vibrational spectrum can be compared directly with experimental FT-IR and FT-Raman spectra. This comparison helps to validate the accuracy of the computational model and aids in the assignment of experimental spectral bands to specific molecular motions (e.g., C-H stretch, C=C ring stretch, O-H bend). Theoretical calculations are essential for a complete and accurate assignment of the vibrational modes of a complex molecule like this compound.
Table 4: Predicted Vibrational Spectroscopy Data
| Calculated Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) | Vibrational Mode Assignment |
|---|---|---|---|
| (Value) | (Value) | (Value) | e.g., Pyridine ring C-H stretch |
| (Value) | (Value) | (Value) | e.g., Phenyl ring C=C stretch |
| (Value) | (Value) | (Value) | e.g., -CH2- scissoring |
| (Value) | (Value) | (Value) | e.g., O-H stretch |
Catalytic Applications Involving 2 Hydroxymethyl 6 Phenylpyridine and Its Metal Complexes
Role as Ligands in Homogeneous Catalysis
In homogeneous catalysis, 2-Hydroxymethyl-6-phenylpyridine and its derivatives serve as effective ligands that can be fine-tuned to influence the activity and selectivity of metal catalysts. The pyridine (B92270) nitrogen and the hydroxyl oxygen can coordinate to a metal center, forming a stable chelate ring that modulates the electronic and steric properties of the catalytic species.
Carbon-Carbon Coupling Reactions
Metal complexes of this compound have shown considerable promise in facilitating carbon-carbon bond-forming reactions, which are fundamental transformations in organic synthesis. These reactions are crucial for the construction of complex organic molecules from simpler precursors.
One of the most significant applications is in Suzuki-Miyaura cross-coupling reactions . For instance, palladium complexes incorporating ligands derived from this compound can effectively catalyze the coupling of aryl halides with boronic acids. The ligand's structure helps to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. rug.nlresearchgate.net The development of new palladium(II) complexes with pyridyl-triazole ligands, for example, has led to recyclable catalysts for C-C coupling reactions. mdpi.com
The versatility of this ligand is further demonstrated in other cross-coupling reactions such as the Heck and Sonogashira couplings . The electronic properties of the pyridine ring and the steric bulk introduced by the phenyl group can be modified to optimize the catalytic activity for specific substrates.
Below is a table summarizing the application of related pyridine-containing ligands in various C-C coupling reactions:
| Coupling Reaction | Metal Catalyst | Ligand Type | Substrates | Key Findings |
| Suzuki-Miyaura | Palladium | Pyridyl-triazole | Bromoanisole, Phenylboronic acid | Recyclable catalyst with good activity. mdpi.com |
| Suzuki-Miyaura | Palladium | Ylide-functionalized phosphines (P,N-ligands) | Small nucleophiles | Addresses challenges in selectivity control. |
| Heck Coupling | Palladium | N-Heterocyclic Carbene (NHC) | Aryl halides, Alkenes | NHC ligands can stabilize Pd nanoparticles, acting as a reservoir for the active catalyst. |
| Sonogashira Coupling | Copper/Palladium | Various N-ligands | Aryl halides, Terminal alkynes | Microwave irradiation can significantly improve reaction efficiency. mdpi.com |
Hydrogenation and Dehydrogenation Processes
The reversible processes of hydrogenation and dehydrogenation are vital in chemical synthesis and for hydrogen storage technologies. Metal complexes of this compound have been investigated for their potential to catalyze these transformations.
In hydrogenation reactions , these complexes can activate molecular hydrogen and facilitate its addition to unsaturated substrates like alkenes, alkynes, and ketones. researchgate.net For example, iridium complexes have been shown to catalyze the hydrogenation of ketones to alcohols. d-nb.info The ligand's structure plays a crucial role in stabilizing the metal center and influencing the stereoselectivity of the reaction, which is particularly important in asymmetric hydrogenation.
Conversely, in dehydrogenation reactions , these catalysts can promote the removal of hydrogen from substrates, such as alcohols to form ketones. d-nb.info This process is of interest for the production of hydrogen from liquid organic hydrogen carriers (LOHCs). The reaction enthalpy of hydrogenation and dehydrogenation of pyridine derivatives has been studied to evaluate their potential as LOHCs. researchgate.net
The following table highlights examples of hydrogenation and dehydrogenation reactions catalyzed by metal complexes with nitrogen-containing ligands:
| Reaction Type | Catalyst | Substrate | Product | Key Features |
| Ketone Hydrogenation | Iridium Complex | Ketone | Alcohol | Reversible process controlled by hydrogen pressure. d-nb.info |
| Transfer Hydrogenation | Transition Metal Catalysts | Unsaturated molecules | Reduced molecules | Utilizes hydrogen donors other than H2 gas. researchgate.net |
| Alkane Dehydrogenation | Platinum or modified Platinum | Light alkanes (C3-C4) | Olefins | Important for producing key industrial chemicals. researchgate.net |
| Alcohol Dehydrogenation | Iridium Complex | Alcohol | Ketone | Acceptorless dehydrogenation under an argon atmosphere. d-nb.info |
Ligand-Controlled Regioselectivity in Organic Transformations
A significant advantage of using this compound and its analogues as ligands is the ability to control the regioselectivity of a reaction, directing the transformation to a specific position on a molecule. This control is achieved through the steric and electronic influence of the ligand on the catalyst's coordination sphere.
For instance, in the hydrothiolation of alkynes , rhodium complexes with specific pyridine-containing ligands can direct the addition of a thiol to either the terminal or internal carbon of the alkyne, leading to the formation of linear or branched vinyl sulfides, respectively. nih.gov This regioselectivity is governed by a complex interplay of steric and electronic effects exerted by the ligands. nih.gov
Similarly, in C-H activation/functionalization reactions , the ligand can direct the catalyst to a specific C-H bond. For example, ruthenium-catalyzed meta-sulfonation of 2-phenylpyridine (B120327) demonstrates how the catalyst can selectively functionalize a remote position. rsc.org The design of ligands that promote meta-C-H arylation of anilines and phenols has been a significant area of research. researchgate.net
The table below illustrates the impact of ligand control on regioselectivity:
| Reaction | Catalyst System | Substrate | Outcome | Mechanism of Control |
| Alkyne Hydrothiolation | Rhodium-NHC-Pyridine | Alkynes | Switch between linear and branched vinyl sulfides | Interplay of electronic and steric effects of ligands. nih.gov |
| C-H Arylation | Palladium with Pyridone Ligand | Anilines, Phenols | meta-Selective arylation | Ligand provides bidentate chelation and internal base functionality. researchgate.net |
| Alkene Dicarbofunctionalization | Photoredox/Nickel Catalysis | Alkenes | Regioreversed 1,2-aryl-aminoalkylation | ortho-Substituted bipyridyl ligand tunes regioselectivity. dicp.ac.cn |
| Thiophene Alkynylation | Palladium with various ligands | Thiophenes | Ligand-controlled regioselectivity | Curtin-Hammett scenario between C-H activation and migratory insertion. chemrxiv.org |
Exploration in Heterogeneous Catalysis
While the primary applications of this compound complexes have been in homogeneous catalysis, there is growing interest in their use in heterogeneous systems. Immobilizing these complexes onto solid supports, such as polymers or inorganic materials like silica (B1680970) and zeolites, can offer several advantages, including easier catalyst separation and recycling.
For example, a novel single-step synthesis of 2-methyl-6-phenylpyridine (B1362071) has been achieved using microporous and mesoporous molecular sieve catalysts in the vapor phase. researchgate.net This demonstrates the potential of using solid acid catalysts for the synthesis of pyridine derivatives. Research in this area is focused on developing robust and efficient heterogeneous catalysts that retain the high activity and selectivity of their homogeneous counterparts.
Mechanistic Studies of Catalytic Cycles
Understanding the detailed mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For reactions involving this compound complexes, mechanistic studies often employ a combination of experimental techniques (e.g., kinetics, isotopic labeling) and computational methods (e.g., Density Functional Theory - DFT).
Mechanistic investigations into nickel-catalyzed migratory Suzuki-Miyaura cross-coupling have provided insights into the chain-walking process. nih.gov DFT calculations have suggested that the chain-walking occurs at a neutral nickel complex. nih.gov Similarly, mechanistic studies on the ruthenium-catalyzed meta-sulfonation of 2-phenylpyridine have identified key reaction intermediates, which will guide the design of new catalysts for remote C-H functionalization. rsc.org These studies help to elucidate the roles of the ligand, metal center, and reactants in each elementary step of the catalytic cycle.
Supramolecular Chemistry and Self Assembly of 2 Hydroxymethyl 6 Phenylpyridine Systems
Driving Forces for Supramolecular Assembly
The self-assembly of 2-Hydroxymethyl-6-phenylpyridine into organized supramolecular structures is governed by a combination of specific and directional non-covalent interactions. The interplay between hydrogen bonding, π-π stacking, and metal coordination dictates the final architecture and properties of the resulting assembly.
Hydrogen bonding is a critical driving force in the self-assembly of systems containing this compound. The molecule possesses both a hydrogen bond donor in its hydroxymethyl (-CH₂OH) group and a hydrogen bond acceptor at the pyridine (B92270) nitrogen atom. This dual functionality allows for the formation of robust and directional intermolecular connections.
The hydroxymethyl group can participate in hydrogen-bonding networks, influencing the compound's reactivity and its interactions with other molecules. In similar systems, such as derivatives of 2,6-bis(hydroxymethyl)phenol, the hydroxymethyl groups are known to form strong hydrogen bonds that result in the formation of sheets and other organized networks. nih.gov The stability of complexes involving pyridine derivatives is often enhanced by hydrogen bonding. rsc.org The presence of the hydroxymethyl group distinguishes this compound from simple alkyl-substituted analogs by providing enhanced capacity for these interactions.
| Interaction Type | Participating Groups | Role in Assembly |
| Hydrogen Bonding | Hydroxymethyl (-CH₂OH) group, Pyridine Nitrogen | Directs the formation of specific, ordered networks like sheets and chains. |
The aromatic nature of both the phenyl and pyridine rings in this compound facilitates π-π stacking interactions, which are crucial for the stabilization of its supramolecular assemblies. These interactions occur when aromatic rings align in a parallel-displaced or offset fashion, which is generally more favorable than a face-to-face arrangement. chemrxiv.org
While specific data on this compound is limited, studies on analogous pyridine-containing structures provide insight into the typical distances of these interactions. For instance, π-π stacking between aromatic rings in related supramolecular structures has been observed with centroid-centroid distances ranging from approximately 3.47 Å to 3.71 Å. researchgate.net In other complexes, these stacking distances have been measured at around 3.54 Å. researchgate.net The phenyl group, in particular, enhances aromatic interactions and contributes to the thermal stability of the resulting structures. These weak but cumulative interactions play a significant role in the construction of three-dimensional supramolecular frameworks. researchgate.net
| Interaction Feature | Description | Typical Distance (in analogous systems) |
| Participating Rings | Phenyl and Pyridine | N/A |
| Preferred Geometry | Parallel-displaced (offset) | N/A |
| Centroid-Centroid Distance | The distance between the centers of the aromatic rings. | ~3.47 Å - 3.71 Å researchgate.net |
Coordination-driven self-assembly is a powerful strategy for constructing discrete and well-defined supramolecular structures. This compound is an effective ligand for this purpose, utilizing its pyridine nitrogen and potentially the oxygen of the hydroxymethyl group to chelate with metal ions. This interaction is a cornerstone in the creation of complex metallosupramolecular architectures. rsc.orgsioc-journal.cn
The pyridine moiety enables chelation to various transition metals, such as Cu(II), Pt(II), and Rh(III). rsc.orgmdpi.com The coordination of the hydroxymethyl arm can influence the final geometry of the complex and can sometimes block further access to the metal's coordination sphere, thereby controlling the assembly process. nih.gov The combination of metal acceptors with bis-pyridyl organic donors is a common method for synthesizing well-defined metallacycles. rsc.org The resulting complexes can range from simple mononuclear species to intricate, multi-component assemblies like grids and cages, depending on the coordination geometry of the metal and the stoichiometry of the components. sioc-journal.cnnih.gov
Design of Molecular Architectures and Nanostructures
The predictable and directional nature of the non-covalent interactions involving this compound allows for the rational design of complex molecular architectures and nanostructures. By carefully selecting metal centers and reaction conditions, this compound can be used as a building block to form a variety of supramolecular entities.
Functionalization of pyridine-based ligands is a key strategy for preparing multifunctional supramolecular materials where the position and number of functional groups can be precisely controlled. rsc.org Using this approach, researchers have constructed architectures such as:
Metallacycles and Metallacages: These are discrete, cyclic, or cage-like structures formed through the coordination of pyridine-based ligands to metal ions. rsc.orgacs.org The size and shape of these structures are predetermined by the geometry of the ligand and the coordination preference of the metal ion.
Organometallic Handcuffs: This novel topology can be formed using quadridentate pyridyl ligands and half-sandwich metal fragments, demonstrating the potential for creating intricate, interlocked structures. mdpi.com
[2x2] Grids and Rack-like Complexes: In systems with related pyrimidine-hydrazone ligands, the coordination with metal ions like Cd(II) and Eu(III) can lead to the formation of complex grid-like or rack-like structures. nih.govrsc.org
Polymers: The directional nature of both hydrogen bonding and metal coordination can be exploited to create one-dimensional coordination polymers or extended hydrogen-bonded networks. nih.govrsc.org
The design of these architectures is a testament to the programmability of molecular information encoded within building blocks like this compound. acs.org
Constitutional Dynamic Chemistry and Adaptive Systems
The self-assembly processes involving this compound are often reversible, placing them within the domain of Constitutional Dynamic Chemistry (CDC). rsc.org CDC describes chemical systems that can change their constitution by reorganizing and exchanging their components in response to external stimuli. unistra.fr This is possible because the non-covalent interactions (hydrogen bonds, π-π stacking) and reversible covalent or coordination bonds that hold the supramolecular entity together are labile. rsc.orgunistra.fr
Systems built from this compound are inherently dynamic. The reversible nature of metal-ligand coordination and hydrogen bonding allows the assemblies to exist in a state of equilibrium. This equilibrium can be shifted by external triggers such as changes in temperature, solvent, or the addition of competing chemical species. 20.210.105
This dynamic character allows for the creation of adaptive systems—materials that can respond to their environment by altering their structure and, consequently, their properties. unistra.fr For example, a supramolecular polymer, or "dynamer," formed through these reversible connections could potentially select its components in response to environmental factors. 20.210.105 This opens the door to developing "smart" materials, such as self-healing gels or responsive coatings, where the dynamic exchange of building blocks allows for adaptation and repair. rsc.org The principles of CDC provide a framework for moving beyond static structures and toward complex, functional, and adaptive chemical systems. rsc.org
Advanced Materials Science Applications of 2 Hydroxymethyl 6 Phenylpyridine Derivatives
Luminescent Materials and Optoelectronic Devices
The inherent fluorescence of the 2-phenylpyridine (B120327) scaffold makes its derivatives, including 2-Hydroxymethyl-6-phenylpyridine, attractive candidates for luminescent materials and optoelectronic applications. mdpi.com The ability to tune their photophysical properties through chemical modification has led to significant research in this area. mdpi.com
Photophysical Properties and Quantum Yield Studies
The photophysical properties of 2-phenylpyridine derivatives are highly dependent on their molecular structure, including the nature and position of substituents on the pyridine (B92270) and phenyl rings. researchgate.net The hydroxymethyl group in this compound enhances hydrophilicity and provides a site for further functionalization, which can influence the compound's photophysical behavior.
Research into related substituted aminopyridine and methoxypyridine derivatives has demonstrated the potential for high fluorescence quantum yields (Φ), a measure of the efficiency of the fluorescence process. For instance, studies on various aminopyridine derivatives have reported quantum yields as high as 81%. google.com Similarly, certain blue-emissive 2-methoxypyridine (B126380) derivatives have shown quantum yields of up to 75%. chemeurope.com Platinum(II) complexes incorporating 2,5-di(4-alkoxyphen-1-yl)-pyridines have also achieved remarkable quantum yields exceeding 70%.
These studies highlight a key principle: the strategic placement of functional groups can significantly enhance luminescence. For example, a derivative, (2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol, has been shown to exhibit a quantum yield of 0.81. google.com The emission wavelengths can also be tuned, with some systems showing strong blue emission, a desirable characteristic for many optoelectronic applications. chemeurope.com
Table 1: Photophysical Properties of Selected Phenylpyridine Derivatives This table is interactive and can be sorted by clicking on the column headers.
| Compound Class/Derivative | Emission Type | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| (2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol | - | 0.81 | google.com |
| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | - | 0.44 | google.com |
| 2-Methoxypyridine Derivatives | Blue | up to 75% | chemeurope.com |
| Platinum(II) complexes of 2,5-di(4-alkoxyphen-1-yl)-pyridines | - | >70% | |
| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | - | 0.34 | google.com |
Development of Organic Light-Emitting Diodes (OLEDs) Precursors
2-Phenylpyridine and its derivatives are crucial precursors for creating highly fluorescent metal complexes used in organic light-emitting diodes (OLEDs). mdpi.com These compounds, particularly their cyclometalated iridium(III) and platinum(II) complexes, are valued as phosphorescent emitters in OLEDs. wikipedia.orgacs.org The design of novel materials based on such small molecules and polymers is a key area of interest for developing OLEDs with bright colors and high stability. mdpi.com
Derivatives of 2-phenylpyridine have been successfully used to create non-doped OLEDs. In one instance, phenylmethylene pyridineacetonitrile derivatives were synthesized and used as the light-emitting layer. researchgate.net The device based on the ortho-substituted isomer, o-DBCNPy, demonstrated superior performance with an external quantum efficiency (EQE) of 4.31%, highlighting how subtle molecular modulation can significantly improve electroluminescence. researchgate.net
The functionalization of the 2-phenylpyridine core is a common strategy to tune the emission properties of OLEDs. For example, the degree and location of fluorination on the 2-phenylpyridine ligand in platinum(II) complexes can significantly alter the emission characteristics. wikipedia.org This tunability is essential for creating the next generation of deep-blue and white-light emitting OLEDs (WOLEDs). mdpi.com
Polymer Chemistry and Fluorinated Network Materials
The this compound scaffold is a valuable building block in polymer chemistry. The hydroxymethyl group (-CH₂OH) provides a reactive site for polymerization, allowing the molecule to be incorporated into various polymer backbones, such as polyurethanes or polyesters, through reactions like esterification. researchgate.netrsc.org
While direct polymerization of this compound into fluorinated networks is not extensively documented, the principles for creating such materials are well-established in related systems. Fluorinated polymers are a critical class of materials known for their exceptional thermal stability, chemical resistance, and hydrophobicity. mdpi.com The synthesis of fluorinated pyridines is an active area of research, with methods developed for producing everything from 3-fluoropyridines to perfluoropyridine (PFPy). mdpi.comresearchgate.netnih.gov
Perfluoropyridine, in particular, has been utilized to create fluorinated network materials. mdpi.com Its high reactivity allows it to react with multifunctional alcohols, such as 1,3,5-benzenetrimethanol, to form cross-linked polymer networks. mdpi.com This demonstrates a viable pathway for creating fluorinated materials from pyridine-based precursors. The combination of the polymerizable hydroxymethyl group on the this compound core with fluorination strategies represents a promising, albeit developing, area for creating novel, high-performance polymers.
Molecular Probes and Sensing Systems
The unique photophysical properties of 2-phenylpyridine derivatives make them excellent candidates for the development of molecular probes and chemical sensors. These systems often rely on changes in fluorescence (either "turn-on" or "turn-off") upon interaction with a specific analyte.
For example, polyurethane derivatives incorporating structures related to phenylpyridines have been designed as highly sensitive and selective fluorescent sensors for the detection of 2,4,6-trinitrophenol (TNP), a common explosive. mdpi.com In another application, a strategically designed aminopyridine derivative containing an azide (B81097) group was proposed as a fluorescent probe. google.com This probe is initially non-fluorescent but can be "turned on" through a bioorthogonal "click" reaction with an alkyne, making it suitable for biological imaging and detection. google.com
The versatility of the pyridine core allows for its incorporation into complex systems for various sensing applications. The physical properties of molecule-based magnetic materials built from such precursors open the door to applications in sensors and data storage. beilstein-journals.org The ability to functionalize the this compound core allows for the rational design of probes tailored to detect specific ions, molecules, or changes in the local environment.
Exploration of Bio Relevant Interactions and Structure Activity Relationships
Computational Studies on Biological Target Interactions
Computational methods, particularly molecular docking, have been instrumental in elucidating the potential binding modes of phenylpyridine derivatives with various biological targets. While specific docking studies on the parent compound 2-Hydroxymethyl-6-phenylpyridine are not extensively documented in the reviewed literature, research on its analogues provides significant insights into how this structural class interacts with protein binding sites.
Molecular docking studies have been crucial in understanding the interactions of phenylpyridine derivatives with various receptors. For instance, in the development of antagonists for the human A3 adenosine (B11128) receptor, a rhodopsin-based model of the receptor was used to dock a reference ligand, 2,3,4,5-tetraethyl-6-phenyl-pyridine-3-thiocarboxylate-5-carboxylate (MRS 1476). nih.gov This modeling helps to interpret the steric and electrostatic interactions that govern the binding of the 6-phenylpyridine core within the receptor's transmembrane domains. nih.gov
Similarly, docking studies on pyrido[2,3-d]pyrimidine (B1209978) derivatives, which share a related structural core, have been used to predict binding interactions. For example, the docking of an antifungal derivative showed promising interactions with the active site of lanosterol (B1674476) 14-alpha demethylase, specifically with the amino acid residue Asp233. sci-hub.se In another study, palladium(II) and platinum(II) complexes incorporating 2-phenylpyridine (B120327) were docked with DNA. scispace.com The results indicated that these complexes bind to the minor groove of DNA, with interactions stabilized by hydrogen bonding and weak π–π stacking between the aromatic rings of the ligand and the DNA bases. scispace.com
These computational models provide a framework for understanding how the phenylpyridine scaffold orients itself within a binding pocket, highlighting key interactions that contribute to biological activity and guiding the design of new, more potent derivatives.
Structure-Activity Relationship (SAR) Investigations for Derivative Design
Structure-activity relationship (SAR) studies are fundamental to optimizing the biological activity of a lead compound. For the 2-phenylpyridine class, several studies have systematically modified the core structure to identify key determinants of activity for various therapeutic targets.
Research into A3 adenosine receptor antagonists based on the 3,5-diacyl-2,4-dialkyl-6-phenylpyridine scaffold has yielded detailed SAR insights. nih.govnih.gov It was found that bulky substituents at the 4-position of the pyridine (B92270) ring, which enhance affinity in related dihydropyridine (B1217469) series, are not well-tolerated in the pyridine series for A3 receptor binding. nih.gov Conversely, modifications at other positions have led to compounds with high potency and selectivity. For example, a derivative with a 6-(3-chlorophenyl) group displayed a Ki value of 7.94 nM at human A3 receptors, demonstrating that substitution on the 6-phenyl ring is a viable strategy for enhancing affinity. nih.gov
In the context of antiviral agents, SAR studies of N-phenylpyridine-3-carboxamide (NPP3C) analogues against Dengue virus identified crucial structural elements for activity. asm.org These studies help in the chemical optimization of such compounds to improve their anti-flaviviral potency. asm.org
For insecticidal applications, a series of 2-phenylpyridine derivatives containing N-phenylbenzamide moieties were synthesized and tested. mdpi.com The SAR investigation revealed that the nature and position of substituents on the benzene (B151609) ring significantly influenced their insecticidal activity against various pests. mdpi.com Specifically, compounds with a methoxy (B1213986) group at the second position or chlorine, trifluoromethyl, and trifluoromethoxy groups at the third position of the benzene ring showed optimal activity. mdpi.com
The following table summarizes key SAR findings for various 2-phenylpyridine derivatives.
| Compound Series | Target/Activity | Key SAR Findings | Reference(s) |
| 3,5-Diacyl-2,4-dialkyl-6-phenylpyridines | A3 Adenosine Receptor Antagonism | Bulky 4-position substituents decrease affinity. Substitution on the 6-phenyl ring (e.g., 3-chloro) enhances potency. A 5-benzyl ester is not well tolerated. | nih.gov |
| 2-Phenylpyridine-N-phenylbenzamides | Insecticidal Activity | Substituents at the 2nd (methoxy) and 3rd (chloro, trifluoromethyl) positions of the benzene ring optimize activity against Mythimna separata. | mdpi.com |
| 4-Heteroaryl Amino-3,5-dicyanopyridines | Adenosine Receptor Ligands | The R2 substituent (heteroaryl group) is key in determining affinity and selectivity for specific adenosine receptor subtypes. | mdpi.com |
| Pyrido[2,3-d]pyrimidines | Antimicrobial Activity | Functional groups like 4-NO2, 4-F, and 4-Br on an attached phenyl ring were found to be important for activity. | sci-hub.se |
These SAR studies underscore the chemical tractability of the 2-phenylpyridine scaffold, allowing for fine-tuning of its properties to achieve desired biological effects, whether for antimicrobial, antiviral, or receptor-modulating applications. sci-hub.senih.govmdpi.com
Q & A
Q. What are the recommended synthetic routes for 2-Hydroxymethyl-6-phenylpyridine, and how can purity be optimized?
- Methodological Answer : A viable route involves reductive coupling of 2-halomethylpyridine derivatives (e.g., 2-bromo-6-methylpyridine) using nickel catalysts, as demonstrated in analogous bipyridine syntheses . Optimize purity via column chromatography with silica gel (hexane/ethyl acetate gradients) and confirm using HPLC (C18 column, acetonitrile/water mobile phase). Monitor reaction progress via TLC (Rf ~0.3–0.5 in 7:3 hexane/EtOAc) and characterize intermediates via - and -NMR. For hydroxymethyl functionalization, post-synthetic oxidation or reduction steps may require inert conditions (e.g., N atmosphere) to prevent side reactions .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C under nitrogen to prevent oxidation of the hydroxymethyl group. Avoid exposure to strong acids/bases (e.g., HSO, NaOH), which may trigger ring-opening or esterification reactions . For handling, use PPE compliant with EN374 standards (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Stability testing via accelerated degradation studies (40°C/75% RH for 1 month) can assess shelf life .
Advanced Research Questions
Q. What catalytic applications are plausible for this compound in coordination chemistry?
- Methodological Answer : The hydroxymethyl and pyridine moieties enable chelation to transition metals (e.g., Cu, Ni), forming complexes for catalytic ethylene oligomerization or cross-coupling reactions. Synthesize complexes by reacting the ligand with metal salts (e.g., CuCl·2HO) in CHCN/CHCl (1:1 v/v) under reflux. Characterize via FT-IR (shift in ν from ~3400 cm to lower frequencies) and single-crystal XRD to confirm square-planar or octahedral geometries . Test catalytic activity in model reactions (e.g., Suzuki-Miyaura coupling) under controlled O-free conditions.
Q. How can researchers resolve contradictions in spectral data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or solvent effects. For ambiguous -NMR peaks (e.g., hydroxymethyl proton splitting), perform variable-temperature NMR (VT-NMR) in DMSO-d to identify dynamic processes. Use 2D techniques (COSY, HSQC) to assign overlapping signals. For mass spectrometry, compare ESI-MS (soft ionization) with EI-MS (hard ionization) to distinguish fragmentation patterns from molecular ion clusters .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- Methodological Answer : Employ density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model electronic properties (HOMO-LUMO gaps) and nucleophilic/electrophilic sites. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using the SMD continuum model. Validate predictions with experimental kinetic studies (e.g., reaction with electrophiles like acetyl chloride) monitored via in-situ IR spectroscopy .
Safety and Compliance
Q. What are the critical hazards associated with this compound during experimental workflows?
- Methodological Answer : Based on analogous pyridine derivatives, the compound may cause skin/eye irritation (Category 2A/2B). Implement spill protocols: neutralize liquid spills with vermiculite, collect in sealed containers, and dispose via licensed waste handlers. For inhalation risks, use NIOSH-certified respirators (P95 for particulates, OV/AG for vapors) and ensure lab ventilation ≥12 air changes/hour .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
